9,10-Bis(4-methoxyphenyl)anthracene

Overview

Description

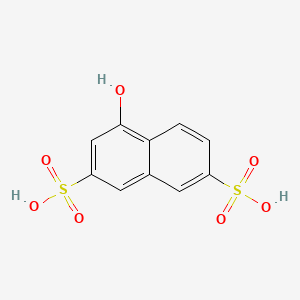

9,10-Bis(4-methoxyphenyl)anthracene (9,10-Bis-MPA) is an organic compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon (PAH) that has been used in a variety of studies, from studying the effects of environmental pollutants to understanding the role of certain biochemical pathways in health and disease. 9,10-Bis-MPA is a stable, non-toxic, and relatively inexpensive compound that has become a valuable tool for researchers in the field of biochemistry.

Scientific Research Applications

Aggregation-Induced Emission and Cell Imaging

9,10-Bis(4-methoxyphenyl)anthracene derivatives exhibit aggregation-induced emission (AIE) characteristics, making them useful for cell imaging applications. For instance, derivatives with excellent AIE behaviors have been designed for fluorescent cell imaging, showcasing their potential in biological probes due to their intense emission when aggregated. This property is beneficial for developing new imaging agents in medical research, highlighting the molecular interactions within cellular environments (Wang et al., 2020).

Fluorescent pH Sensors

Anthracene derivatives also serve as fluorescent pH sensors, exploiting their AIE characteristics. These compounds can aggregate under specific pH conditions, resulting in high fluorescence intensity. This tunable AIE property through molecular structure control allows for the development of selective probes for pH and biomacromolecule sensing, offering valuable tools for biochemical and medical research (Lu et al., 2010).

Organic Electronics and Photocatalysis

In the realm of organic electronics, this compound derivatives have been explored for their photophysical properties. These compounds demonstrate excellent thermal stability and potential as blue emitters in organic light-emitting diodes (OLEDs) applications, thanks to their ability to exhibit highly blue emissions in solution. Such properties are critical for advancing OLED technology, offering insights into the development of more efficient and stable light-emitting materials (Zhang et al., 2020).

Furthermore, anthracene-based photocatalysts have been studied for radical fluoroalkylation reactions under visible light irradiation. The design of these photocatalysts takes advantage of the anthracene core for high reducing power, enabling the generation of versatile fluoroalkyl radicals. This research opens new avenues for metal-free photocatalytic applications, presenting opportunities for sustainable and efficient chemical synthesis (Noto et al., 2018).

Mechanism of Action

Target of Action

This compound is often used in the field of organic semiconductors and organic light-emitting diodes (OLEDs) .

Mode of Action

The mode of action of 9,10-Bis(4-methoxyphenyl)anthracene is primarily through its photophysical properties. It is known to exhibit fluorescence when exposed to certain wavelengths of light . This property is utilized in OLEDs where it contributes to the emission of light .

Biochemical Pathways

Given its use in oleds, it likely interacts with other organic compounds to facilitate the emission of light .

Result of Action

The primary result of the action of this compound is the emission of light in OLED devices . When incorporated into an OLED device and subjected to an electric current, it emits light of a specific wavelength .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and exposure to light. For instance, it has a melting point of 283°C , indicating that it can withstand high temperatures. Additionally, its photophysical properties suggest that its behavior may change under different lighting conditions .

Biochemical Analysis

Biochemical Properties

9,10-Bis(4-methoxyphenyl)anthracene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive oxygen species (ROS), which can further influence cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Furthermore, it can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival . At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain concentration.

properties

IUPAC Name |

9,10-bis(4-methoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYCXBAOXVVIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179409 | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24672-76-2 | |

| Record name | 9,10-Di-p-anisylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DI-P-ANISYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of methoxy groups influence the reactivity of 9,10-bis(4-methoxyphenyl)anthracene cation radical (DAA•+) compared to the unsubstituted 9,10-diphenylanthracene cation radical (DPA•+)?

A: Research indicates a significant difference in the reaction kinetics of DAA•+ with methanol compared to DPA•+. While both cation radicals react with methanol, the presence of methoxy groups in DAA•+ leads to a change in the reaction mechanism. [] The rate law for DAA•+ is second order with respect to the cation radical and first order with respect to methanol (-d[DAA•+]/dt = k[DAA•+]2[MeOH]), unlike DPA•+, which follows a rate law of -d[DPA•+]/dt = k[DPA•+][MeOH]2. [] This difference suggests that the methoxy groups, despite their typical stabilizing effect on aromatic cation radicals, can accelerate the reaction by stabilizing reaction intermediates specific to the observed mechanism. []

Q2: What are the practical implications of the observed change in reaction mechanism for DAA•+?

A: Understanding the distinct reactivity of DAA•+ with methanol, influenced by the methoxy substituents, is crucial for predicting its behavior in various chemical reactions. This knowledge is particularly relevant for applications where DAA•+ might be generated as a reactive intermediate, such as in organic synthesis or photochemical processes. Further investigation into the specific stabilized intermediates could offer valuable insights for controlling reaction pathways and potentially tailoring new materials with specific properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.